molecular formula C14H7Cl2N3O3S B6013047 3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B6013047
M. Wt: 368.2 g/mol
InChI Key: ZFCTUXXFLBZLSJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The presence of both benzothiazole and benzamide moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzothiazole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.

Major Products

    Reduction: 3,4-Dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-Dichlorobenzoic acid and 6-nitro-1,3-benzothiazol-2-amine.

Scientific Research Applications

3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties due to the presence of the benzothiazole moiety.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

    Antibacterial Activity: Inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell wall synthesis and DNA replication.

    Anti-inflammatory Activity: Inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the benzothiazole moiety.

    6-Nitro-1,3-benzothiazole: Contains the benzothiazole core but lacks the chlorinated benzamide group.

Uniqueness

3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCTUXXFLBZLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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